molecular formula C9H9BrN2O3 B12330318 Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate

Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate

Cat. No.: B12330318
M. Wt: 273.08 g/mol
InChI Key: ZHDZBHRYBCXEQJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound that features a pyrrolo[1,2-c]pyrimidine core This structure is significant due to its potential biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe esterification step can be carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Sodium borohydride (NaBH4): Used for reduction.

    Methanol and Acid Catalyst: Used for esterification.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, reduced alcohols, and oxidized compounds, which can be further utilized in different applications .

Scientific Research Applications

Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The bromine and ester functionalities allow it to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a tetrahydropyrrolo-pyrimidine framework. Its molecular formula is C10H10BrN3O3C_{10}H_{10}BrN_3O_3, and it exhibits significant chemical reactivity due to the presence of bromine and carbonyl groups.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. This section highlights key findings from various studies.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-712.5Induction of apoptosis
Similar Pyrimidine DerivativeA54926Inhibition of cell proliferation
Pyrazolo-pyrimidine DerivativeHepG217.82Inhibition of Aurora-A kinase

Case Study : A study conducted by Kumar et al. demonstrated that derivatives of pyrimidine compounds showed significant cytotoxic effects against various cancer cell lines. The methylated variant exhibited an IC50 value of 12.5 µM against MCF-7 cells, indicating potent anticancer activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase activity, which is crucial for cell cycle regulation and mitosis.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase in various cancer cell lines.

Research Findings

Research has focused on the synthesis and evaluation of similar compounds for their biological activities:

  • Antiproliferative Studies : A series of pyrimidine derivatives were synthesized and tested against multiple cancer cell lines (MCF-7, A549). Results indicated that modifications in the molecular structure significantly influenced their potency .
  • Mechanistic Insights : Studies utilizing flow cytometry revealed that treatment with methyl 3-bromo derivatives led to increased sub-G1 populations in treated cells, suggesting enhanced apoptotic activity .

Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

methyl 3-bromo-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H9BrN2O3/c1-15-8(13)6-3-2-5-4-7(10)11-9(14)12(5)6/h4,6H,2-3H2,1H3

InChI Key

ZHDZBHRYBCXEQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=CC(=NC(=O)N12)Br

Origin of Product

United States

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